N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine
Description
N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a synthetic small molecule featuring a 1,3-thiazole core substituted with a benzyl group at the 2-amino position and a 4-methoxynaphthalen-1-yl moiety at the 4-position. The methoxynaphthalene group introduces unique steric and electronic properties, distinguishing it from simpler phenyl or fluorophenyl analogs.
Properties
Molecular Formula |
C21H18N2OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H18N2OS/c1-24-20-12-11-17(16-9-5-6-10-18(16)20)19-14-25-21(23-19)22-13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,22,23) |
InChI Key |
QCJYYFSBQQJGMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxynaphthaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to benzylation using benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Scientific Research Applications of N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide
This compound hydrobromide is a complex organic compound featuring a thiazole ring, a benzyl group, and a methoxynaphthalene moiety. It has a molecular formula of C21H19BrN2OS and a molecular weight of 427.4 g/mol. The compound is under investigation for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis involves multiple steps, typically starting with forming the thiazole ring. A common method includes reacting 4-methoxynaphthalen-1-ylamine with benzyl bromide in the presence of a suitable base to form the benzylated intermediate, which is then cyclized under acidic conditions to form the thiazole ring.
Industrial Production Methods: Industrial synthesis may involve large-scale reactions using reactors designed for high temperatures and pressures, optimized for maximum yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions
This compound hydrobromide can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution: Nucleophilic substitution reactions using various nucleophiles in a suitable solvent.
Major Products Formed:
- Oxidation: Formation of carboxylic acids or ketones.
- Reduction: Formation of amines or alcohols.
- Substitution: Formation of derivatives with different functional groups.
Biological Activities
This compound hydrobromide has demonstrated diverse biological activities.
Antimicrobial Activity: Thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies testing various thiazole derivatives against Candida species have demonstrated effective antifungal activity. The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity and leading to cell death.
- Candida albicans: MIC = 1.95 μg/mL
- Candida krusei: MIC = 3.90 μg/mL
These values suggest that this compound is potent against common fungal pathogens.
Anti-inflammatory Activity: The thiazole ring structure is known for its anti-inflammatory properties. Compounds with similar structures inhibit the production of pro-inflammatory cytokines in vitro. This compound may exert these effects through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Anticancer Activity: Thiazole derivatives have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism involves inducing apoptosis via caspase activation and the disruption of mitochondrial membrane potential.
Structure–Activity Relationship (SAR)
The biological activity of this compound hydrobromide is attributed to its structural components:
- The thiazole ring is essential for antimicrobial and anticancer activities.
- The presence of the methoxy group enhances lipophilicity, facilitating cellular penetration.
Mechanism of Action
The mechanism by which N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine exerts its effects is often related to its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The biological activity of N,4-diaryl-1,3-thiazole-2-amine derivatives is highly dependent on substituents on the aryl rings. Key analogs and their properties are summarized below:
Table 1: Comparison of Structural Analogs
Key Observations:
- Methoxy vs. Halogen Substituents : Methoxy groups (e.g., in 10s ) improve solubility and enable hydrogen bonding, whereas halogens (F, Cl) increase electronegativity but may reduce binding affinity .
- Naphthalene vs.
- N-Substitution : Benzyl groups (vs. smaller substituents) improve membrane permeability and pharmacokinetics .
Biological Activity
N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine, also known by its hydrobromide salt form (CAS Number: 1052544-77-0), is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, synthesis, and application of this compound, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H19BrN2OS |
| Molecular Weight | 427.4 g/mol |
| Purity | ≥ 95% |
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in the context of antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study focusing on similar thiazole compounds, it was found that these compounds displayed effective inhibition against various bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria is yet to be fully elucidated but is expected to be promising based on structural similarities with other active thiazole derivatives .
Anticancer Activity
The compound's structural features suggest potential as an anticancer agent. A study on related thiazole compounds showed that they could inhibit tubulin polymerization, a critical process in cancer cell division. The cytotoxic potency of these compounds was reported in the subnanomolar range, indicating strong potential for therapeutic use .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Study on Tubulin Inhibition : A compound structurally similar to this compound was tested for its ability to inhibit tubulin polymerization in cancer cells. Results indicated that it could effectively arrest cells in the G(2)/M phase of the cell cycle, leading to apoptosis .
- Antimicrobial Screening : In vitro studies demonstrated that thiazole derivatives showed significant activity against Mycobacterium tuberculosis strains. Although specific data for this compound is limited, similar compounds have shown MIC values ranging from 0.058 to 5.31 µg/mL against various strains .
Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions with appropriate precursors. The general synthetic route includes:
- Formation of Thiazole Ring : Reacting benzyl amine with methoxy-substituted naphthalene derivatives and thioketones.
- Purification : The crude product is purified using recrystallization methods to obtain the desired purity level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
